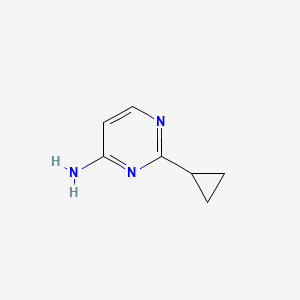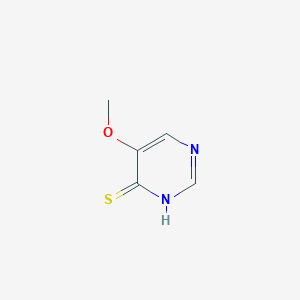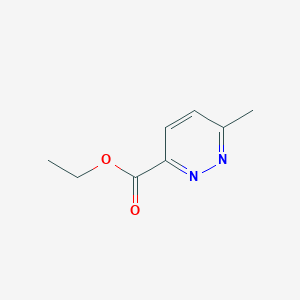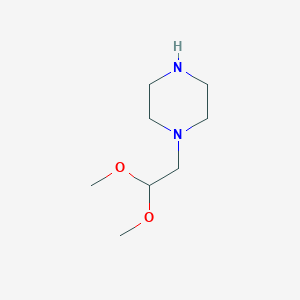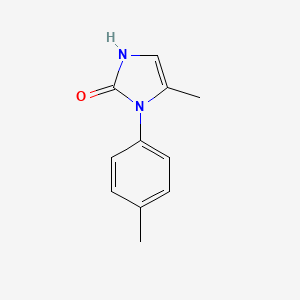
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one
Vue d'ensemble
Description
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of imidazolines and has a molecular formula of C12H14N2O.
Applications De Recherche Scientifique
Synthesis and Coordination in Chemistry
- Rearrangement and Coordination: The compound has been used in the synthesis of different compounds involving coordination chemistry, such as the creation of nickel complexes. It's involved in rearrangements leading to the formation of compounds like NiL32·0.75H2O, demonstrating its utility in complex chemical syntheses (Bermejo et al., 2000).
Structural and Biological Studies
- Nitrefazole Synthesis: This compound is structurally similar to 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a drug known for inhibiting aldehyde dehydrogenase. Its synthesis and structural assignment provide insights into the properties of similar compounds (Klink et al., 1985).
- Angiotensin II Receptor Antagonists: Derivatives of this compound have been explored as novel angiotensin II receptor antagonists, showing potential in the treatment of cardiovascular diseases (Bovy et al., 1993).
Synthesis of Novel Compounds
- Chromone Derivatives: Research into synthesizing 2-methyl-3-(1-methyl-1H-imidazol-2-yl)-4H-1-benzopyran-4-ones from similar compounds opens avenues for creating novel chromones with potential biological activities (Cozzi & Pillan, 1984).
- Cytotoxicity Studies: Analogues of this compound, like 5Z-5-[(4-Methoxyphenyl)methylidene]-3-methyl-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, have shown high cytotoxicity against human lung carcinoma cells, indicating their potential in cancer research (Barskaia et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Properties: Derivatives of this compound have been studied for their ability to inhibit corrosion in metals, an important aspect in material science and engineering (Ammal et al., 2018).
Propriétés
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARJFOLRQLRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)
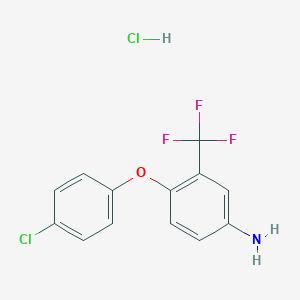
![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
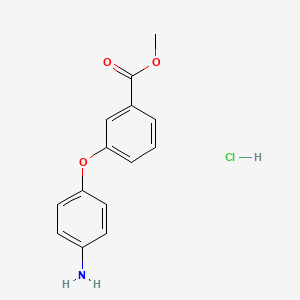
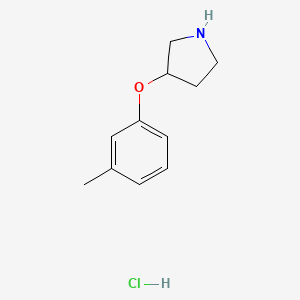
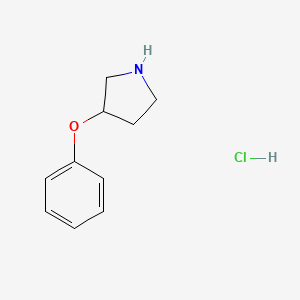
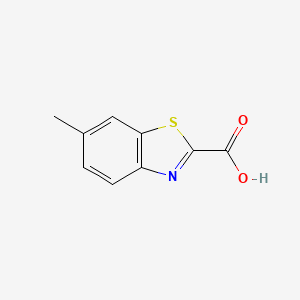
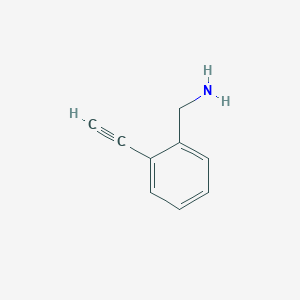
![1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B1419512.png)
![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)
